
1-Chloro-4-(trifluoromethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C11H6ClF3 It is a derivative of naphthalene, where a chlorine atom and a trifluoromethyl group are substituted at the 1 and 4 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(trifluoromethyl)naphthalene can be synthesized through several methods. One common approach involves the chlorination of 4-(trifluoromethyl)naphthalene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the trifluoromethyl group can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 1-amino-4-(trifluoromethyl)naphthalene or 1-thio-4-(trifluoromethyl)naphthalene.
Oxidation: Formation of 1-chloro-4-(trifluoromethyl)naphthoquinone.
Reduction: Formation of 1-chloro-4-(difluoromethyl)naphthalene.
Aplicaciones Científicas De Investigación
1-Chloro-4-(trifluoromethyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-chloro-4-(trifluoromethyl)naphthalene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the trifluoromethyl group can influence the electron density of the naphthalene ring, affecting the reactivity of the compound.
Comparación Con Compuestos Similares
- 1-Chloro-2-(trifluoromethyl)naphthalene
- 1-Chloro-3-(trifluoromethyl)naphthalene
- 1-Chloro-4-(difluoromethyl)naphthalene
Comparison: 1-Chloro-4-(trifluoromethyl)naphthalene is unique due to the specific positioning of the chlorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution and oxidation reactions, making it a valuable compound for targeted synthetic applications.
Propiedades
Fórmula molecular |
C11H6ClF3 |
|---|---|
Peso molecular |
230.61 g/mol |
Nombre IUPAC |
1-chloro-4-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C11H6ClF3/c12-10-6-5-9(11(13,14)15)7-3-1-2-4-8(7)10/h1-6H |
Clave InChI |
DDKYKJZBJJKICM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



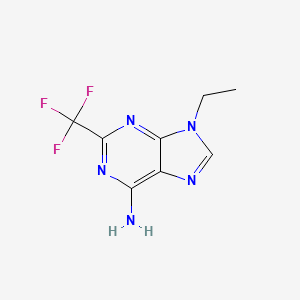
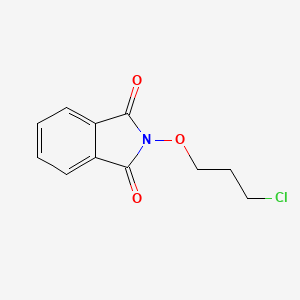
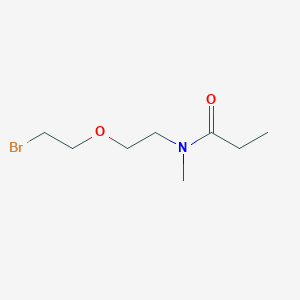

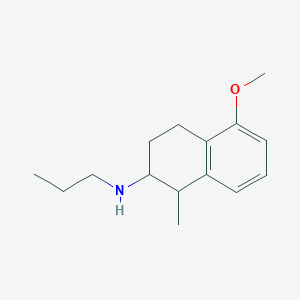
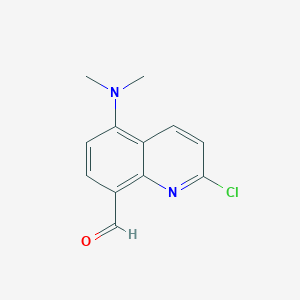
![7-Amino-14-azadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B11873172.png)


![1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11873193.png)
![5-Bromo-7-chloroimidazo[1,5-a]pyridine](/img/structure/B11873196.png)
![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11873198.png)

